

Application Notes and Protocols for BRD-K98645985 in HIV Latency Reversal Assays

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Compound of Interest

Compound Name: BRD-K98645985

Cat. No.: B2721834

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Introduction

Human Immunodeficiency Virus (HIV) latency, the persistence of transcriptionally silent but replication-competent provirus within host cells, remains the primary obstacle to a cure. A promising strategy to eradicate this latent reservoir is the "shock and kill" approach, which involves reactivating viral gene expression with Latency Reversal Agents (LRAs) to expose infected cells to immune-mediated clearance. **BRD-K98645985** is a novel small molecule that has emerged as a potent LRA. It is a 12-membered macrolactam that functions as a BAF (mammalian SWI/SNF) transcriptional repression inhibitor.[1][2] By specifically targeting ARID1A-containing BAF complexes, **BRD-K98645985** prevents nucleosomal positioning at the HIV-1 promoter, leading to the relief of transcriptional repression and subsequent reactivation of the latent provirus.[1][2] Notably, this compound has demonstrated efficacy in various in vitro and ex vivo models of HIV latency, including T-cell lines and primary CD4+ T cells, without inducing significant T-cell activation or toxicity.[1] Furthermore, **BRD-K98645985** exhibits synergistic activity when combined with other classes of LRAs, such as histone deacetylase (HDAC) inhibitors and protein kinase C (PKC) activators.[3]

These application notes provide detailed protocols for utilizing **BRD-K98645985** in common HIV latency reversal assays, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Data Presentation

Quantitative Summary of BRD-K98645985 Activity

Parameter	Value	Cell Model	Reference
EC50	~2.37 μ M	Bmi1-luciferase reporter cell line	[2][4]
Concentration for Latency Reversal	5 - 30 μ M	J-Lat T-cell lines, primary CD4+ T cells	[3][4]
Toxicity (CC50)	>30 μ M	Primary CD4+ T cells	[3]

Synergistic Effects with Other Latency Reversal Agents in Primary CD4+ T cells

Combination	Fold Induction of Luciferase Activity	Reference
BRD-K98645985 (5 μ M)	~30-fold	[3]
BRD-K98645985 (5 μ M) + SAHA (350 nM)	Up to 600-fold	[3]
BRD-K98645985 (5 μ M) + Romidepsin (2 nM)	Up to 600-fold	[3]
BRD-K98645985 (5 μ M) + Prostratin (300 nM)	Up to 600-fold	[3]
BRD-K98645985 (5 μ M) + Bryostatins (1 nM)	Up to 600-fold	[3]

Experimental Protocols

Preparation and Storage of BRD-K98645985

- Reconstitution: **BRD-K98645985** is typically supplied as a solid powder. To prepare a stock solution, dissolve the compound in sterile dimethyl sulfoxide (DMSO) to a recommended concentration of 10 mM.

- Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. The powder form can be stored at -20°C for up to three years.

Protocol 1: HIV Latency Reversal Assay in J-Lat T-Cell Lines

J-Lat cell lines are Jurkat T-cells that contain a latently integrated full-length HIV-1 provirus with a GFP reporter gene. Reactivation of the provirus leads to the expression of GFP, which can be quantified by flow cytometry.

Materials:

- J-Lat T-cell lines (e.g., J-Lat 10.6 or A2)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- **BRD-K98645985** stock solution (10 mM in DMSO)
- Positive control (e.g., TNF- α at 10 ng/mL or Prostratin at 1 μ M)
- DMSO (vehicle control)
- 96-well cell culture plates
- Flow cytometer

Procedure:

- Cell Seeding: Seed J-Lat cells in a 96-well plate at a density of 1×10^5 cells per well in 100 μ L of complete RPMI-1640 medium.
- Compound Treatment: Prepare serial dilutions of **BRD-K98645985** in complete RPMI-1640 medium. A typical concentration range to test is 0.1 μ M to 30 μ M. Add the diluted compound to the respective wells. Include wells for a vehicle control (DMSO) and a positive control.
- Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 to 48 hours.

- Flow Cytometry Analysis:
 - After incubation, transfer the cells to FACS tubes.
 - Wash the cells once with PBS.
 - Resuspend the cells in FACS buffer (PBS with 2% FBS).
 - Analyze the percentage of GFP-positive cells using a flow cytometer.
- Data Analysis: Quantify the percentage of GFP-positive cells for each treatment condition and normalize to the positive control.

Protocol 2: HIV Latency Reversal Assay in Primary CD4+ T-cells using a Luciferase Reporter Virus

This ex vivo assay uses primary CD4+ T-cells from healthy donors infected with a replication-defective HIV-1 reporter virus that expresses luciferase upon reactivation.

Materials:

- Peripheral blood mononuclear cells (PBMCs) from healthy donors
- CD4+ T-cell isolation kit
- RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and IL-2 (20 U/mL)
- Replication-defective HIV-1 luciferase reporter virus (e.g., pNL4.3-Luc-R-E-)
- **BRD-K98645985** stock solution (10 mM in DMSO)
- Other LRAs for combination studies (e.g., SAHA, Prostratin)
- Luciferase assay reagent
- Luminometer

Procedure:

- Isolation and Activation of CD4+ T-cells: Isolate CD4+ T-cells from PBMCs using a negative selection kit. Activate the cells with anti-CD3/CD28 beads and IL-2 for 48-72 hours.
- Infection and Establishment of Latency: Infect the activated CD4+ T-cells with the HIV-1 luciferase reporter virus. After infection, remove the virus and culture the cells for several days to allow them to return to a resting state and establish latency.
- Compound Treatment: Plate the latently infected primary CD4+ T-cells in a 96-well plate. Treat the cells with **BRD-K98645985** alone or in combination with other LRAs at the desired concentrations. Include appropriate vehicle controls.
- Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 hours.
- Luciferase Assay:
 - After incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
 - Measure the luciferase activity in the cell lysates using a luminometer.
- Data Analysis: Normalize the luciferase readings to the total protein concentration in each well. Express the results as fold induction over the vehicle control.

Protocol 3: Cell Viability Assay

It is crucial to assess the cytotoxicity of **BRD-K98645985** in parallel with the latency reversal assays.

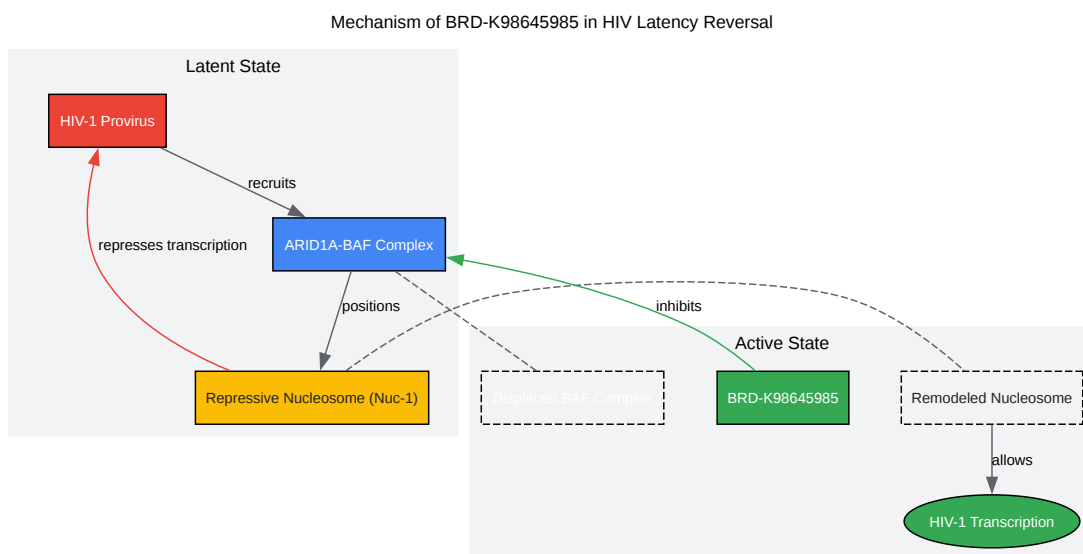
Materials:

- Cells treated with **BRD-K98645985** as described in the protocols above.
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or a live/dead stain for flow cytometry).

Procedure:

- Follow the manufacturer's instructions for the chosen cell viability assay.
- For luminescent assays, measure the signal using a plate reader.
- For flow cytometry-based assays, analyze the percentage of live cells.
- Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control. Determine the CC50 value (the concentration at which 50% of cell viability is lost).

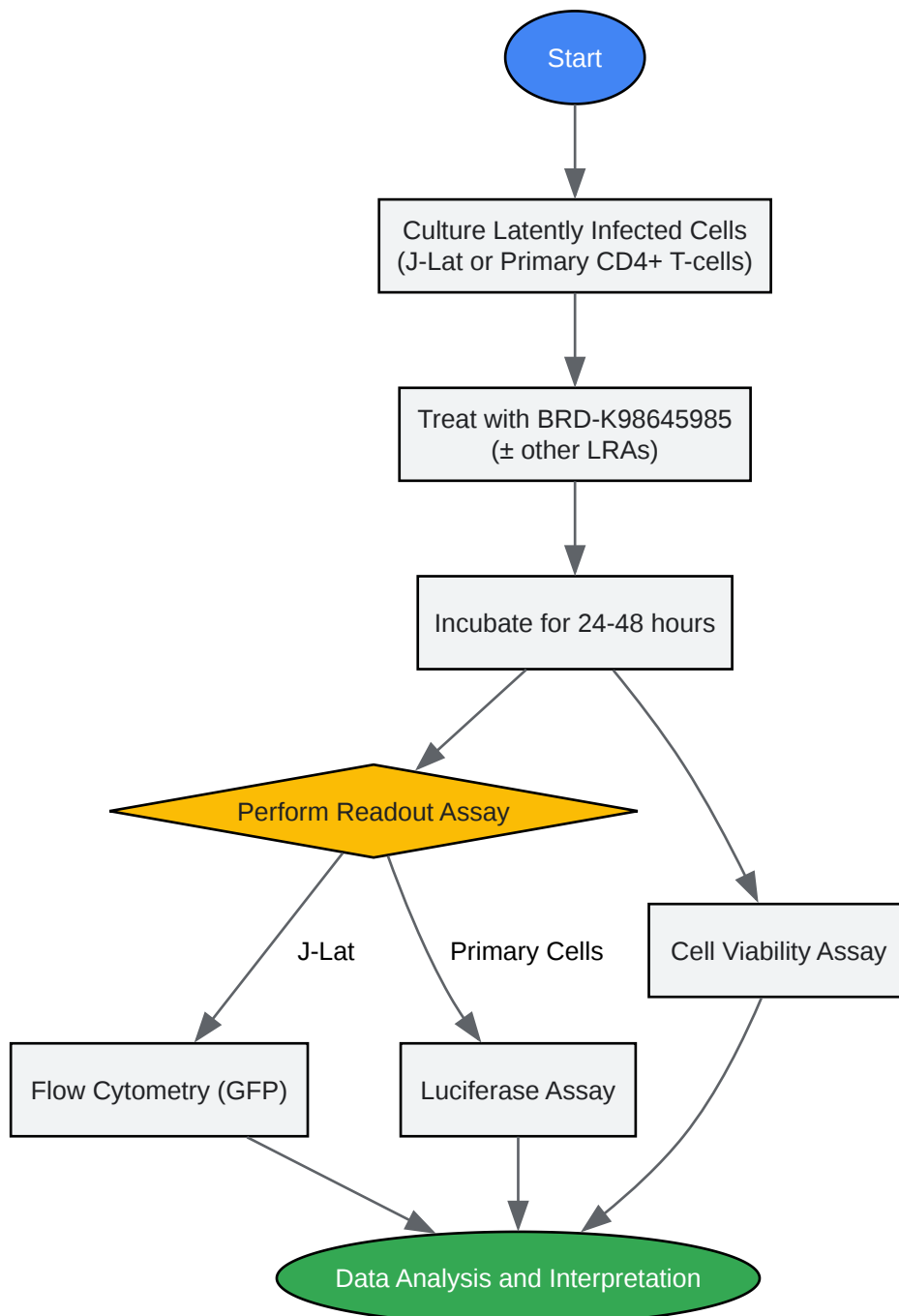
Visualizations



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Caption: Signaling pathway of **BRD-K98645985** action.

Experimental Workflow for HIV Latency Reversal Assay



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Caption: General experimental workflow.

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